N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide
Description
N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide is a thiazole-based acetamide derivative characterized by a biphenyl moiety attached to the thiazole ring. The compound’s core structure combines the electron-rich thiazole ring with the hydrophobic biphenyl group, which may enhance its interaction with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C17H14N2OS |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-17-19-16(11-21-17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
InChI Key |
FBUHEMAIVFORGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Thiazole Core Formation
The thiazole ring in N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide is constructed via cyclization reactions, often involving thioamides and α-halo ketones. A representative procedure involves reacting 4-biphenylthioamide with 2-bromoacetophenone in ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thioamide’s sulfur attacks the α-carbon of the ketone, followed by cyclization to form the thiazole ring .
Reaction Conditions :
-
Solvent : Anhydrous ethanol or dimethylformamide (DMF)
-
Temperature : 70–110°C under reflux
-
Catalyst : TosOH (p-toluenesulfonic acid) or sodium acetate
-
Duration : 6–12 hours
Example Protocol :
-
Dissolve 4-biphenylthioamide (10 mmol) and 2-bromoacetophenone (12 mmol) in 50 mL ethanol.
-
Add TosOH (0.2 eq) and reflux at 80°C for 8 hours.
-
Cool the mixture, pour into ice water, and extract with ethyl acetate.
-
Purify the crude product via silica gel chromatography (eluent: hexane/ethyl acetate 7:3) .
Yield : 65–78% (based on analogous thiazole syntheses) .
Acetylation of the Thiazole Amine
The final acetamide group is introduced via acetylation of the primary amine on the thiazole ring. This step employs acetic anhydride or acetyl chloride under basic conditions.
Procedure :
-
Dissolve 4-biphenyl-4-yl-thiazol-2-amine (5 mmol) in dry dichloromethane.
-
Add triethylamine (2 eq) and acetic anhydride (1.5 eq) dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Quench with ice water, extract with DCM, and concentrate.
Optimization Notes :
-
Excess acetic anhydride improves yield but risks diacetylation.
-
Anhydrous conditions prevent hydrolysis of the acetylating agent .
Alternative Routes: Vilsmeier-Haack Formylation and Reductive Amination
For derivatives requiring formylation prior to acetylation, the Vilsmeier-Haack reaction is employed:
-
React 4-biphenyl-thiazole with POCl₃/DMF at 0°C to form the 3-carbaldehyde.
-
Convert the aldehyde to an imine via condensation with ammonium acetate.
-
Reduce the imine to the amine using NaBH₃CN.
Critical Conditions :
-
POCl₃/DMF Ratio : 1:1.2
-
Reduction : NaBH₃CN in THF at 60°C
Yield : 55–70% over four steps .
Analytical Characterization and Validation
Post-synthesis validation ensures structural integrity and purity:
Techniques :
-
NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.60 (thiazole-H), 7.70 (biphenyl-H), 2.10 (acetamide-CH₃) .
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .
Table 1. Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiazole Cyclization | TosOH, Ethanol | Reflux, 8h | 65–78 | 90–95 |
| Suzuki Coupling | Pd(PPh₃)₄, Phenylboronic Acid | 90°C, 12h | 70–85 | 85–92 |
| Vilsmeier-Haack | POCl₃, DMF | 0–15°C, 2h | 55–70 | 88–94 |
Challenges and Optimization Strategies
-
Byproduct Formation : Diacetylation during the final step is mitigated by stoichiometric control of acetic anhydride .
-
Catalyst Cost : Pd-based catalysts are replaced with CuI in Ullmann couplings for cost-effective scaling .
-
Solvent Selection : Replacing DMF with THF reduces toxicity without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: NaH, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in disease.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the design of materials with tailored properties.
Mechanism of Action
The mechanism of action of N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The biphenyl and thiazole moieties can facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Structure : Differs by the addition of a 1,3-dioxoisoindol-2-yl group to the acetamide side chain.
- Molecular Formula : C₂₄H₁₇N₃O₃S vs. C₁₈H₁₅N₂OS for the parent compound.
- May exhibit altered solubility compared to the parent compound due to the electron-withdrawing dioxo group.
- Implications : Enhanced binding affinity to polar targets (e.g., kinases) is plausible, as seen in other isoindole-containing drugs .
N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941930-60-5)
- Structure : Features a methylsulfonyl (SO₂Me) group on the phenyl ring of the acetamide side chain.
- Molecular Formula : C₂₄H₂₀N₂O₃S₂.
- Increased molecular weight (448.6 g/mol) may affect pharmacokinetics, such as tissue penetration.
- Implications : The sulfonyl group is a common pharmacophore in NSAIDs (e.g., Celecoxib), suggesting anti-inflammatory applications .
N-(1,3-Benzothiazol-2-yl)acetamide
- Structure : Replaces the biphenyl-thiazole core with a benzothiazole ring.
- Molecular Formula : C₉H₈N₂OS.
- Key Features: Simplified structure with reduced hydrophobicity due to the absence of the biphenyl group. Benzothiazole rings are known for fluorescence properties and antimicrobial activity.
- Implications : Lower molecular weight (192.23 g/mol) may improve aqueous solubility but reduce target specificity compared to biphenyl analogs .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structure : Incorporates a trifluoromethyl (CF₃) group on the benzothiazole ring.
- Key Features :
- The CF₃ group enhances electronegativity and lipophilicity, favoring blood-brain barrier penetration.
- Common in agrochemicals and CNS-targeting drugs (e.g., riluzole).
- Implications: Improved metabolic stability compared to non-fluorinated analogs .
N-(4-Hydroxyphenyl)acetamide
- Structure : A simple acetamide with a para-hydroxyphenyl group.
- Molecular Formula: C₈H₉NO₂.
- Key Features :
- The hydroxyl group increases polarity, enhancing solubility in aqueous media.
- Found in analgesics (e.g., paracetamol derivatives).
- Implications: Limited structural complexity reduces versatility in target engagement compared to biphenyl-thiazole derivatives .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Applications |
|---|---|---|---|---|
| N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide | C₁₈H₁₅N₂OS | 307.39 | Biphenyl-thiazole | Enzyme/receptor modulation |
| N-[4-Biphenylyl-thiazol-2-yl]-isoindole dione | C₂₄H₁₇N₃O₃S | 427.48 | Isoindole dione | Kinase inhibition |
| CAS 941930-60-5 | C₂₄H₂₀N₂O₃S₂ | 448.60 | Methylsulfonyl | Anti-inflammatory |
| N-(1,3-Benzothiazol-2-yl)acetamide | C₉H₈N₂OS | 192.23 | Benzothiazole | Antimicrobial/fluorescent probes |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-acetamide | C₁₆H₁₁F₃N₂OS | 336.33 | Trifluoromethyl | CNS disorders |
| N-(4-Hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | Hydroxyphenyl | Analgesics |
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., SO₂Me, CF₃) improve stability and target affinity but may reduce solubility. Biphenyl groups enhance hydrophobic interactions .
- Biological Activity : Thiazole cores are prevalent in kinase inhibitors (e.g., Dasatinib), while benzothiazoles are explored in antimicrobial agents .
- Synthetic Feasibility : Crystal structure data for analogs (e.g., N-(1,3-Benzothiazol-2-yl)acetamide) supports rational drug design via X-ray diffraction studies .
Q & A
Q. What are the optimal synthetic routes for N-(4-Biphenyl-4-yl-thiazol-2-yl)-acetamide, and what reaction conditions maximize yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with 2-aminothiazole derivatives reacting with acetonitrile in the presence of anhydrous aluminum chloride (AlCl₃) to form the acetamide core . Subsequent Suzuki coupling with biphenyl boronic acid introduces the biphenyl moiety. Key parameters include:
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Temperature : 80–100°C for 12–24 hours under inert atmosphere .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Acetamide formation | 2-Aminothiazole, Acetonitrile | AlCl₃ | DCM | 65–75 |
| Biphenyl coupling | Biphenyl boronic acid | Pd(PPh₃)₄ | DMF | 50–60 |
Q. How is the structural characterization of this compound validated?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular geometry and confirms biphenyl-thiazole orientation. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon connectivity (e.g., acetamide carbonyl at ~168 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 351.1) .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning, disorder, or resolution limits. Strategies include:
- Multi-program validation : Cross-check refinement using SHELX and Phenix .
- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution.
- Thermal ellipsoid analysis : Assess atomic displacement parameters to identify disorder .
Q. What structure-activity relationship (SAR) insights exist for modifying the thiazole and biphenyl moieties?
- Methodological Answer :
- Thiazole modifications : Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance bioactivity by altering electron density .
- Biphenyl substitution : Para-substituted biphenyl groups improve steric complementarity with hydrophobic binding pockets .
Table 2 : SAR Trends
| Modification | Bioactivity (IC₅₀, μM) | Solubility (logP) |
|---|---|---|
| Unsubstituted biphenyl | 12.3 | 3.5 |
| 4-Fluoro biphenyl | 8.7 | 3.8 |
Q. How can researchers address stability challenges during biological assays?
- Methodological Answer :
- pH stability : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using HPLC monitoring .
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical) .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation.
Q. What computational methods predict interactions with biological targets like kinases?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR) to model binding.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Pharmacophore mapping : Identify critical hydrogen bonds (e.g., acetamide NH with kinase backbone) .
Data Contradiction Analysis
Q. Why do biological activity results vary across studies for this compound?
- Methodological Answer : Discrepancies may stem from:
- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values.
- Cell lines : Differences in membrane permeability (e.g., P-gp expression in cancer cells) .
- Purity : HPLC purity <95% introduces confounding metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
